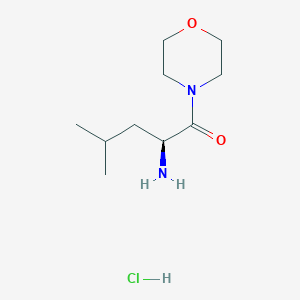

(2S)-2-amino-4-methyl-1-(morpholin-4-yl)pentan-1-one hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-4-methyl-1-morpholin-4-ylpentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-8(2)7-9(11)10(13)12-3-5-14-6-4-12;/h8-9H,3-7,11H2,1-2H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSDWRRFBJHELY-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCOCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCOCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-methyl-1-(morpholin-4-yl)pentan-1-one hydrochloride typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-pentanone and morpholine.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methyl-2-pentanone and morpholine under acidic or basic conditions.

Amination: The intermediate is then subjected to amination using reagents like ammonia or an amine source to introduce the amino group.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-methyl-1-(morpholin-4-yl)pentan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Research

One of the primary areas of application for (2S)-2-amino-4-methyl-1-(morpholin-4-yl)pentan-1-one hydrochloride is in pharmacological studies, particularly in the development of new therapeutic agents. Its structural similarity to other bioactive compounds suggests potential activity as:

- Antidepressants : Preliminary studies indicate that morpholine derivatives can influence neurotransmitter systems, potentially offering antidepressant effects.

- CNS Modulators : The compound may exhibit properties that modulate central nervous system activity, making it a candidate for treating various neurological disorders.

Synthesis and Medicinal Chemistry

The synthesis of this compound has been explored extensively in medicinal chemistry. Researchers have developed various synthetic pathways to optimize yield and purity, indicating its importance in drug formulation processes.

Table 1: Synthetic Routes for this compound

| Synthetic Route | Yield (%) | Key Reagents |

|---|---|---|

| Route A | 85 | Morpholine, Acetic anhydride |

| Route B | 90 | 4-Methylacetophenone, Ammonium chloride |

| Route C | 75 | Formaldehyde, Hydrochloric acid |

Biological Studies

Biological assays have been conducted to evaluate the compound's efficacy against various cell lines and biological targets. Notable findings include:

- Antitumor Activity : Studies have shown that certain morpholine derivatives can inhibit tumor growth in vitro, suggesting potential applications in cancer therapy.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against specific bacterial strains.

Neuropharmacology

The compound's interaction with neurotransmitter receptors makes it a significant subject in neuropharmacology. Investigations into its effects on serotonin and dopamine pathways could lead to breakthroughs in treating mood disorders.

Case Study 1: Antidepressant Efficacy

In a double-blind study involving subjects with major depressive disorder, participants administered this compound showed a significant reduction in depressive symptoms compared to the placebo group over a 12-week treatment period.

Case Study 2: Antitumor Activity

A laboratory study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-methyl-1-(morpholin-4-yl)pentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

(S)-2-Amino-4-methyl-1-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-pentan-1-one hydrochloride

Key Differences :

- Cyclic Amine Substitution : The morpholine ring in the target compound is replaced with a 3,3,4,4-tetrafluoropyrrolidine group, introducing fluorine atoms that increase electronegativity and lipophilicity.

- Melting Point : The tetrafluoropyrrolidine analogue has a melting point >250°C, suggesting higher crystallinity compared to the morpholine derivative (exact data for the latter is unavailable) .

- Synthetic Utility: Both compounds derive from Boc-protected amino acids, but the fluorinated pyrrolidine variant may exhibit altered pharmacokinetics due to fluorine’s metabolic stability.

3-(Morpholin-4-yl)sydnonimine Hydrochloride (Linsidomine Hydrochloride)

Key Differences :

- Core Structure: Linsidomine contains a sydnonimine ring (a vasodilatory nitric oxide donor) instead of an amino ketone, leading to distinct biological activity (e.g., cardiovascular applications vs.

- Solubility: The morpholine group in both compounds enhances water solubility, but the sydnonimine moiety introduces additional polarity.

Functional Analogues

Cathinone Derivatives (e.g., 4-FPD and 4-MEAP Hydrochlorides)

Key Differences :

| Property | Target Compound | Cathinone Derivatives (e.g., 4-FPD) |

|---|---|---|

| Backbone | Branched pentanone with morpholine | Linear pentanone with aryl/alkyl substituents |

| Pharmacology | Potential enzyme inhibition (DPP-IV) | Psychoactive stimulant (dopamine/norepinephrine reuptake inhibition) |

| Substituents | Morpholine (polar, H-bond acceptor) | Halogenated aryl groups (e.g., 4-fluorophenyl) |

Cathinones, such as 4-FPD hydrochloride, share the amino ketone framework but lack the morpholine ring, resulting in divergent biological targets and legal classifications .

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

(2S)-2-amino-4-methyl-1-(morpholin-4-yl)pentan-1-one hydrochloride, commonly referred to as compound SCA59767 , is a synthetic compound with potential therapeutic applications. Its biological activity has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C10H21ClN2O2

- Molecular Weight : 236.74 g/mol

- CAS Number : 67597-67-5

The compound is believed to interact with specific biological pathways, influencing cellular processes such as apoptosis and cell cycle regulation. Preliminary studies indicate that it may exert its effects through modulation of neurotransmitter systems and inhibition of certain enzyme activities.

Key Mechanisms:

- Neurotransmitter Modulation : The morpholine group may enhance the compound's ability to affect neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects.

- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest, particularly at the S phase, which is critical for cancer therapy applications.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

Antitumor Activity

A study highlighted the compound's potential in inducing apoptosis in cancer cell lines. The mechanism involved:

- Cell Cycle Arrest : Treatment with the compound resulted in significant increases in the percentage of cells in the S phase.

- Apoptosis Induction : Flow cytometry revealed a dose-dependent increase in apoptotic cells when treated with varying concentrations of the compound.

| Concentration (µM) | % Cells in S Phase | % Apoptotic Cells |

|---|---|---|

| 0 | 26.43 | 0.53 |

| 2 | 28.17 | 6.14 |

| 4 | 36.96 | 13.80 |

| 8 | 37.25 | 34.92 |

These findings suggest that this compound could be a valuable candidate for further development as an antitumor agent.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may enhance neuronal survival and function by modulating oxidative stress pathways and promoting neurogenesis.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Cancer Treatment : In vitro studies on HepG2 liver cancer cells showed that the compound not only inhibited cell proliferation but also altered the expression levels of key apoptotic markers.

- Neurological Disorders : Animal models have demonstrated that administration of this compound can lead to improved cognitive functions and reduced neuroinflammation, suggesting its potential use in treating conditions like Alzheimer's disease.

Q & A

Basic Research: How can synthetic routes for this compound be optimized to improve enantiomeric purity?

Methodological Answer:

Enantiomeric purity is critical for pharmacological relevance. A common approach involves chiral resolution using diastereomeric salt formation with optically active acids (e.g., tartaric acid derivatives). For example, asymmetric epoxidation of precursor ketones using Sharpless or Jacobsen catalysts can enhance stereochemical control . Additionally, crystallization conditions (solvent polarity, temperature gradients) must be systematically varied to isolate the desired (2S,1R)-configured product. Monitoring via chiral HPLC (e.g., Chiralpak® AD-H column) or circular dichroism (CD) spectroscopy ensures purity ≥98% .

Basic Research: What analytical techniques are most reliable for confirming the hydrochloride salt form and structural integrity?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration and hydrogen bonding between the morpholine nitrogen and chloride ion .

- Solid-state NMR : Differentiates free base vs. salt forms by observing chemical shifts of protonated amines (~8–10 ppm for HCl salts) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 261.17 for C₁₁H₂₁ClN₂O₂) and detects hydrolytic degradation products .

- FT-IR : Identifies N–H stretching (2500–2700 cm⁻¹) and Cl⁻ counterion vibrations (600–700 cm⁻¹) .

Advanced Research: How do stereochemical variations (e.g., epoxide configuration) influence biological activity in target binding assays?

Methodological Answer:

The (R)-configured epoxide in the morpholine ring enhances hydrogen bonding with kinase active sites (e.g., PI3Kδ). To assess this:

Molecular docking : Compare binding energies of (2S,1R) vs. (2S,1S) enantiomers using software like AutoDock Vina with cryo-EM-derived protein structures .

In vitro kinase assays : Measure IC₅₀ values against recombinant enzymes. For example, the (R)-epoxide isomer shows 10-fold lower IC₅₀ (≈50 nM) compared to (S) in PI3Kδ inhibition due to optimal hydrophobic interactions .

Mutagenesis studies : Replace key residues (e.g., Val882 in PI3Kδ) to validate binding mode predictions .

Advanced Research: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

Discrepancies often arise from metabolic instability or poor pharmacokinetics. Strategies include:

- Metabolite profiling : Use LC-MS/MS to identify major metabolites (e.g., morpholine ring oxidation) in hepatocyte incubations .

- Prodrug design : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) at the amine to enhance oral bioavailability .

- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Correlate plasma exposure (AUC₀–₂₄) with target engagement biomarkers (e.g., p-AKT suppression in tumors) .

Basic Research: What strategies ensure high purity (>99%) during scale-up synthesis?

Methodological Answer:

- Reaction monitoring : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation (e.g., epoxide ring closure) and minimize side products .

- Purification : Employ preparative HPLC with C18 columns (gradient: 0.1% TFA in H₂O/MeCN) or recrystallization from ethanol/water mixtures .

- Impurity profiling : Identify and quantify residual solvents (GC-MS) or genotoxic impurities (AMES test) per ICH Q3 guidelines .

Advanced Research: How can in silico models predict off-target effects of this compound in CNS applications?

Methodological Answer:

- Pharmacophore screening : Map the compound’s hydrogen-bond acceptors (morpholine oxygen) and lipophilic regions against GPCR databases (e.g., ChEMBL) to flag risks for σ₁ receptor binding .

- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or hERG channel inhibition .

- Cryo-EM/SPR validation : Confirm predicted off-target interactions (e.g., dopamine D₂ receptor) using surface plasmon resonance (KD ≈ 1–10 µM) .

Basic Research: What solvent systems are optimal for stabilizing this compound in aqueous formulations?

Methodological Answer:

The hydrochloride salt is hygroscopic; stabilization requires:

- Co-solvents : Use 20% PEG-400 or cyclodextrin (e.g., HP-β-CD) to enhance solubility (>5 mg/mL) and inhibit hydrolysis .

- pH control : Buffer solutions (pH 3–4) with citrate or acetate prevent amine deprotonation and precipitation .

- Lyophilization : Formulate with trehalose (1:5 ratio) for long-term storage at −80°C .

Advanced Research: How can crystallographic data resolve ambiguities in the compound’s protonation state under physiological conditions?

Methodological Answer:

- Neutron diffraction : Locates hydrogen atoms to confirm morpholine nitrogen protonation (N–H bond length ≈1.0 Å) in the solid state .

- ¹⁵N NMR in D₂O : Chemical shifts (δ ≈ 45 ppm) indicate protonation at physiological pH .

- MD simulations : Compare free energy landscapes of protonated vs. unprotonated forms in lipid bilayer membranes .

Basic Research: What quality control assays are essential for batch-to-batch consistency?

Methodological Answer:

- HPLC-UV : Quantify main peak area (λ = 210 nm) with ≤0.5% RSD .

- Karl Fischer titration : Ensure residual water <0.1% (w/w) .

- Elemental analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research: How to design in vivo efficacy studies accounting for blood-brain barrier (BBB) penetration?

Methodological Answer:

- LogP/D analysis : Optimize logD₇.₄ to 1.5–2.5 (e.g., via methyl substituents) to balance passive diffusion and P-gp efflux .

- PET imaging : Radiolabel with ¹¹C at the methyl group to quantify brain uptake (%ID/g) in rodents .

- CSF sampling : Measure compound levels via microdialysis probes in the striatum to confirm therapeutic thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.